
N-(3-Amino-1-cyclopropyl-3-oxopropyl)but-2-ynamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Amino-1-cyclopropyl-3-oxopropyl)but-2-ynamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized through various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of N-(3-Amino-1-cyclopropyl-3-oxopropyl)but-2-ynamide involves the inhibition of various enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are enzymes that play a crucial role in the development of cancer. It also inhibits the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of various genes involved in the immune response and inflammation.
Biochemical and Physiological Effects:
Studies have shown that N-(3-Amino-1-cyclopropyl-3-oxopropyl)but-2-ynamide exhibits potent anti-inflammatory and anti-cancer activity. It has also been found to inhibit the growth of various cancer cells and induce apoptosis. In addition, it has been shown to reduce the production of reactive oxygen species (ROS) and enhance the activity of antioxidant enzymes, which helps in protecting cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-Amino-1-cyclopropyl-3-oxopropyl)but-2-ynamide has several advantages for lab experiments. It exhibits potent anti-inflammatory and anti-cancer activity, which makes it an ideal candidate for the development of new drugs and therapies. However, one of the major limitations of this compound is its poor solubility in water, which makes it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on N-(3-Amino-1-cyclopropyl-3-oxopropyl)but-2-ynamide. One of the major areas of research includes the development of new drugs and therapies for various diseases, including cancer and inflammation. Studies are also being conducted to explore the potential of this compound as a diagnostic tool for cancer. In addition, research is being conducted to improve the solubility and bioavailability of this compound, which will help in its in vivo administration.
Synthesemethoden
The synthesis of N-(3-Amino-1-cyclopropyl-3-oxopropyl)but-2-ynamide has been achieved through various methods. One of the most commonly used methods involves the reaction of cyclopropylamine with acetylacetone in the presence of a catalytic amount of p-toluenesulfonic acid. This reaction results in the formation of N-(3-Amino-1-cyclopropyl-3-oxopropyl)acetamide, which is then reacted with but-2-ynoic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield N-(3-Amino-1-cyclopropyl-3-oxopropyl)but-2-ynamide.
Wissenschaftliche Forschungsanwendungen
N-(3-Amino-1-cyclopropyl-3-oxopropyl)but-2-ynamide has been studied extensively for its potential applications in various fields of scientific research. One of the major areas of research includes the development of new drugs and therapies for various diseases. Studies have shown that this compound exhibits potent anti-inflammatory and anti-cancer activity. It has also been found to inhibit the growth of various cancer cells and induce apoptosis.
Eigenschaften
IUPAC Name |
N-(3-amino-1-cyclopropyl-3-oxopropyl)but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-2-3-10(14)12-8(6-9(11)13)7-4-5-7/h7-8H,4-6H2,1H3,(H2,11,13)(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCLYCJNXCCBMPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC(CC(=O)N)C1CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-carbamoyl-1-cyclopropylethyl)but-2-ynamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

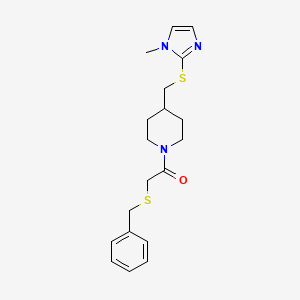
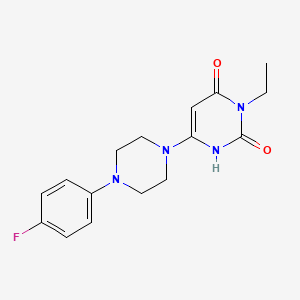

![2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2447575.png)
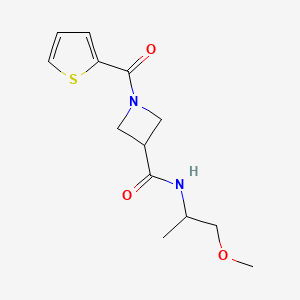
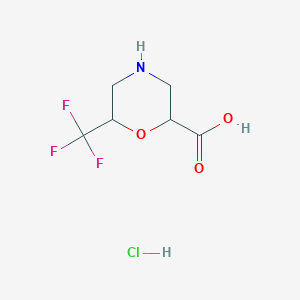
![[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2447581.png)
![ethyl [1-methyl-2,4-dioxo-9-(2-phenylethyl)-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetate](/img/structure/B2447582.png)
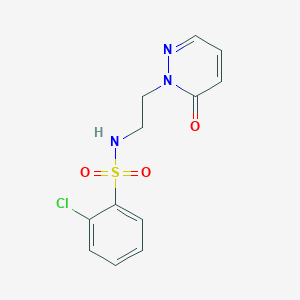

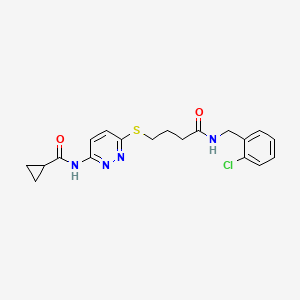
![N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]thiophene-2-sulfonamide](/img/structure/B2447587.png)
![4-isopropoxy-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2447589.png)
![1-[6-(Oxolan-3-yl)pyrimidin-4-yl]piperidin-4-amine](/img/structure/B2447590.png)